molecular formula C14H10ClFO3 B6375079 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol CAS No. 1261999-64-7

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol

Cat. No.: B6375079
CAS No.: 1261999-64-7
M. Wt: 280.68 g/mol
InChI Key: GBYBRSLLFFPBSL-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol is an organic compound that features a phenol group substituted with a chlorine atom, a methoxycarbonyl group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chlorine atom at the desired position.

    Methoxycarbonylation: The chlorinated intermediate is then subjected to methoxycarbonylation to introduce the methoxycarbonyl group.

    Fluorination: Finally, the fluorine atom is introduced through a fluorination reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(methoxycarbonyl)phenylboronic acid
  • 3-Chloro-4-methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

4-(4-Chloro-3-methoxycarbonylphenyl)-2-fluorophenol is unique due to the specific combination of substituents on the phenol ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

methyl 2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(2-4-11(10)15)9-3-5-13(17)12(16)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYBRSLLFFPBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684550
Record name Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261999-64-7
Record name Methyl 4-chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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